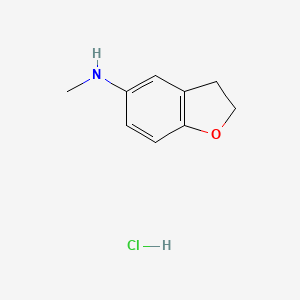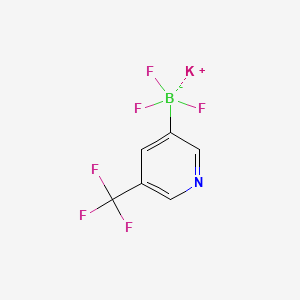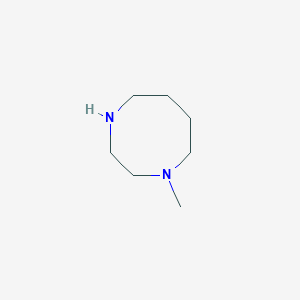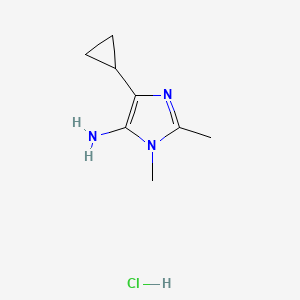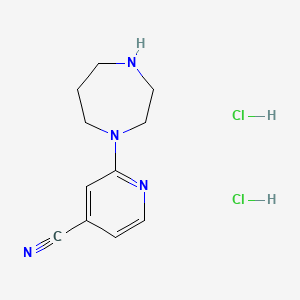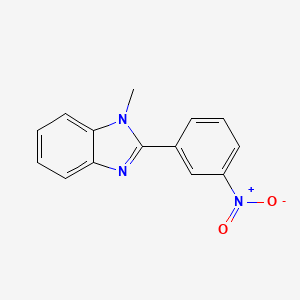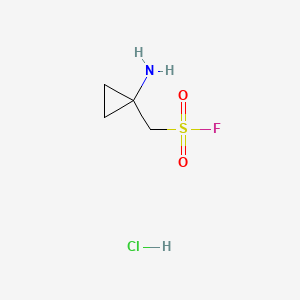
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide typically involves the bromination of 5-chloro-1,3-thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions often include a solvent like acetonitrile or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(Substituted methyl)-5-chloro-1,3-thiazoles.
Oxidation: Formation of 2-(Bromomethyl)-5-chloro-1,3-thiazole sulfoxides or sulfones.
Reduction: Formation of 2-(Bromomethyl)-5-chloro-1,3-thiazolidines.
科学研究应用
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The compound may also interact with enzymes and proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is unique due to the presence of both a bromomethyl group and a chloro substituent on the thiazole ring. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the chloro group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C4H4Br2ClNS |
|---|---|
分子量 |
293.41 g/mol |
IUPAC 名称 |
2-(bromomethyl)-5-chloro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H3BrClNS.BrH/c5-1-4-7-2-3(6)8-4;/h2H,1H2;1H |
InChI 键 |
OCIQDRXWKJRUKV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)CBr)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
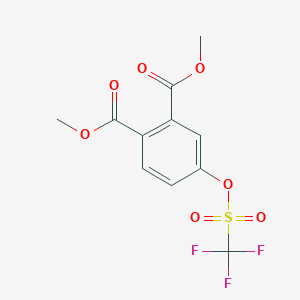
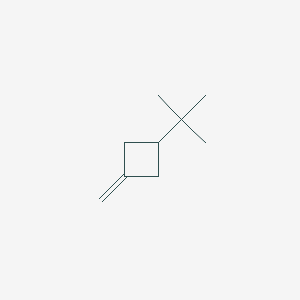
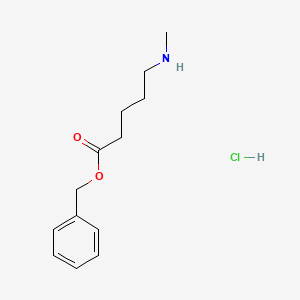
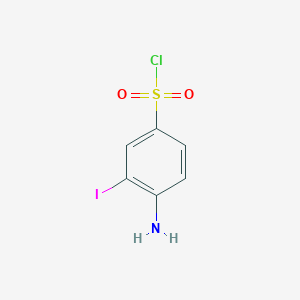
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
